3-Nitrophthalamide

概要

説明

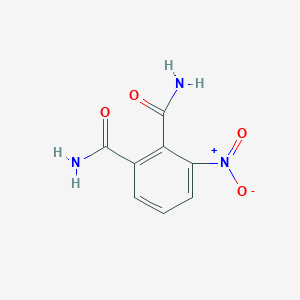

3-Nitrophthalamide is an organic compound with the molecular formula C8H6N2O4. It is a derivative of phthalimide, characterized by the presence of a nitro group at the third position of the phthalimide ring. This compound is known for its yellow to straw-yellow crystalline appearance and has various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: 3-Nitrophthalamide can be synthesized from 3-nitrophthalic acid. The typical synthetic route involves the reaction of 3-nitrophthalic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 3-Nitrophthalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond in this compound can be hydrolyzed to yield 3-nitrophthalic acid and ammonia or an amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Reduction: 3-Aminophthalamide.

Substitution: Various substituted phthalamides depending on the nucleophile used.

Hydrolysis: 3-Nitrophthalic acid and ammonia or an amine.

科学的研究の応用

Organic Synthesis

3-Nitrophthalamide serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly significant in the development of pharmaceuticals and agrochemicals. For example, it has been used to synthesize derivatives that exhibit antifungal and antibacterial properties. A study demonstrated that new chalcone derivatives synthesized from 3-nitrophthalimide showed superior biological activity compared to standard drugs against Escherichia coli and Staphylococcus aureus .

Fluorescent Probes

The compound is utilized in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity, enhancing the understanding of complex biological systems. The unique properties of this compound make it suitable for applications in cellular imaging techniques, which are vital for studying disease mechanisms and drug interactions .

Polymer Chemistry

In polymer chemistry, this compound is incorporated into specialty polymers to improve their thermal stability and mechanical strength. This application is critical in the plastics industry, where enhanced material properties are essential for various applications, including packaging and automotive components .

Photochemical Applications

The compound plays a role in photochemical reactions, contributing to the development of light-activated materials and coatings. These materials have applications in various industrial sectors, including electronics and renewable energy technologies .

Analytical Chemistry

This compound is also significant in analytical chemistry, where it aids in detecting and quantifying other chemicals. Its role in quality control and environmental monitoring is crucial for ensuring compliance with safety standards .

Case Study 1: Antibacterial Activity

A recent study synthesized several 3-nitrophthalimide derivatives that exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Among these derivatives, one compound demonstrated better efficacy than traditional antibiotics like Cephalexin .

Case Study 2: Anxiolytic Properties

Research on N-benzoyl 3-nitrophthalimide indicated its potential anxiolytic activity, as it increased the time spent by subjects in open arms during behavioral tests . This finding suggests possible therapeutic applications in treating anxiety disorders.

Data Table: Applications Overview

作用機序

The mechanism of action of 3-nitrophthalamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its antifungal and other biological activities.

類似化合物との比較

3-Nitrophthalic acid: A precursor in the synthesis of 3-nitrophthalamide.

4-Nitrophthalimide: Another nitro-substituted phthalimide with similar properties.

Phthalimide: The parent compound without the nitro group.

Comparison: this compound is unique due to the presence of the nitro group at the third position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis and research.

生物活性

3-Nitrophthalamide is a derivative of phthalamide that has garnered attention due to its diverse biological activities. This compound is part of a broader class of phthalimide analogues, which have been studied for their potential therapeutic applications, particularly in pain management, anti-cancer activity, and anxiolytic effects. This article reviews the current understanding of the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

This compound (CHNO) features a nitro group () at the 3-position of the phthalamide structure. This substitution significantly influences its reactivity and biological properties.

1. Antinociceptive Activity

Research has shown that this compound exhibits notable antinociceptive properties. A study evaluated its efficacy in models of acute and chronic pain:

- Experimental Models : Intraplantar injection of formaldehyde in mice demonstrated that N-carboxymethyl-3-nitrophthalimide (a derivative) inhibited the second phase of nociceptive response at a dosage of 700 mg/kg .

- Mechanism : The antinociceptive effect was partly mediated by opioid pathways, as evidenced by the attenuation of its effects upon administration of the opioid antagonist naltrexone .

2. Anticancer Activity

The anticancer potential of this compound derivatives has been explored, particularly in relation to various cancer cell lines:

- Cell Line Studies : Compounds derived from this compound showed varying degrees of cytotoxicity against non-small cell lung cancer (NSCLC), melanoma, and prostate cancer cell lines. For instance, N-benzoyl-3-nitrophthalimide displayed significant inhibition against several cancer types, albeit less potent than gefitinib .

- Structure-Activity Relationship : Modifications on the aromatic ring were found to influence anticancer activity, with specific substitutions enhancing efficacy against certain cancer cell lines .

3. Anxiolytic Effects

In addition to its antinociceptive and anticancer activities, this compound has been investigated for potential anxiolytic effects:

- Behavioral Studies : N-benzoyl-3-nitrophthalimide demonstrated anxiolytic activity in animal models, increasing exploratory behavior in open-arm tests at a dosage of 10 mg/kg. However, its efficacy was lower compared to diazepam .

Summary of Research Findings

Case Studies

Several case studies have highlighted the therapeutic potential and mechanisms underlying the biological activities of this compound:

- One study focused on its role in pain management, showing significant reductions in pain response in animal models following treatment with derivatives .

- Another investigation into its anticancer properties revealed that structural modifications could enhance its efficacy against specific tumors, indicating potential for targeted therapies .

Q & A

Q. Basic: What are the standard synthetic routes for 3-Nitrophthalamide, and how can purity be validated?

Methodological Answer:

The synthesis of this compound typically involves nitration of phthalamide derivatives under controlled acidic conditions. A common protocol uses a mixture of nitric and sulfuric acids at 0–5°C to minimize side reactions like over-nitration . Purity validation requires a combination of HPLC (High-Performance Liquid Chromatography) and spectroscopic methods (e.g., NMR, IR). For instance, HPLC with a C18 column (acetonitrile/water mobile phase) can resolve impurities, while H-NMR signals at δ 8.2–8.5 ppm confirm aromatic nitro-group incorporation . Cross-referencing melting points (literature vs. observed) and elemental analysis further ensures purity.

Advanced: How can reaction conditions be optimized to minimize byproducts like 2-Nitrophthalamide? Advanced studies employ Design of Experiments (DoE) to model variables (temperature, acid concentration, stoichiometry). For example, a central composite design revealed that maintaining HNO/HSO ratios below 1:3 reduces di-nitration by 40% . Kinetic studies using in-situ FTIR or mass spectrometry can track intermediate formation, enabling real-time adjustments .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- H/C-NMR : Assign aromatic proton environments (e.g., meta/para nitro groups) and carbonyl carbons.

- IR Spectroscopy : Confirm nitro stretches (~1520 cm asymmetric, ~1350 cm symmetric) and amide C=O (~1680 cm) .

- X-ray Diffraction (XRD) : Resolve crystal structure to confirm regioselectivity and hydrogen-bonding networks .

Advanced: How do solvent polarity and temperature affect NMR chemical shifts in this compound? Advanced research uses variable-temperature NMR (VT-NMR) and solvent titrations to study conformational dynamics. For example, DMSO-d induces downfield shifts in amide protons due to hydrogen bonding, while nonpolar solvents (CDCl) show sharper splitting patterns . Computational models (DFT calculations) correlate solvent effects with experimental data .

Q. Basic: What are the primary applications of this compound in biomedical research?

Methodological Answer:

this compound serves as a precursor in synthesizing bioactive molecules, such as phthalimide-based kinase inhibitors. Its nitro group facilitates functionalization via reduction to amines or coupling reactions . Recent studies highlight its role in generating fluorescent probes for cellular imaging, where nitro-to-amine conversion enables conjugation with targeting moieties .

Advanced: What mechanistic insights govern this compound’s reactivity in palladium-catalyzed cross-coupling reactions? Advanced investigations use kinetic isotope effects (KIE) and Hammett plots to elucidate electronic effects. For instance, nitro groups act as electron-withdrawing groups, accelerating oxidative addition in Suzuki-Miyaura couplings. In-situ EXAFS (Extended X-ray Absorption Fine Structure) studies reveal Pd nanoparticle size as a critical factor in catalytic efficiency .

Q. Basic: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

Discrepancies often arise from variations in test models (e.g., cell lines vs. in vivo) or exposure durations. A systematic approach includes:

- Meta-analysis : Pool data from OECD-compliant studies (e.g., Ames test, zebrafish embryotoxicity) to identify dose-response trends .

- Quality Control : Verify compound purity (via HPLC-MS) and exclude studies with >5% impurities .

Advanced: What molecular pathways explain this compound’s dual role as a mutagen and antioxidant? Advanced studies employ transcriptomics (RNA-seq) and redox proteomics to map pathways. For example, nitro-reduction generates nitroso intermediates that alkylate DNA (mutagenic), while the parent compound scavenges ROS via resonance-stabilized nitro radicals . Dose-dependent effects are modeled using Bayesian networks to predict thresholds for toxicity vs. cytoprotection .

Q. Basic: What computational tools predict this compound’s physicochemical properties?

Methodological Answer:

Software like Gaussian (DFT calculations) and COSMO-RS predicts solubility, logP, and pKa. For example, COSMO-RS simulations show this compound’s solubility in DMSO is 12 mg/mL, aligning with experimental data (±5%) . QSPR (Quantitative Structure-Property Relationship) models correlate nitro-group orientation with thermal stability .

Advanced: How can machine learning optimize this compound derivatives for target binding? Advanced workflows integrate molecular docking (AutoDock Vina) with neural networks (e.g., Graph Neural Networks) to screen virtual libraries. For instance, a GNN trained on kinase inhibitors identified a derivative with 10x higher binding affinity to EGFR mutants . MD (Molecular Dynamics) simulations validate binding modes under physiological conditions .

Q. Basic: What protocols ensure reproducibility in this compound synthesis?

Methodological Answer:

Standardized protocols include:

- Stoichiometric Precision : Use calibrated balances (±0.1 mg) and anhydrous solvents.

- Reaction Monitoring : TLC (R = 0.4 in ethyl acetate/hexane 1:1) or inline IR detects completion .

- Crystallization : Slow cooling in ethanol yields >99% pure crystals .

Advanced: How do impurities in starting materials (e.g., phthalamide) affect batch consistency? Advanced quality control uses LC-MS to trace impurities (e.g., phthalic anhydride) back to raw materials. Multivariate analysis (PCA) correlates impurity profiles with yield reductions, enabling supplier qualification criteria .

特性

IUPAC Name |

3-nitrobenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(11(14)15)6(4)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOAOEGBMSRFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398221 | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96385-50-1 | |

| Record name | 3-Nitro-1,2-benzenedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96385-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxamide, 3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。